molecular formula C14H11BrN2O3 B3865082 N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide

Cat. No.: B3865082
M. Wt: 335.15 g/mol
InChI Key: MTLCUBNNCWZEIK-LZYBPNLTSA-N
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Description

N-[(E)-(3-Bromophenyl)methylideneamino]-2,4-dihydroxybenzamide is a Schiff base derivative synthesized via condensation of 2,4-dihydroxybenzohydrazide with a 3-bromobenzaldehyde analog. The compound features a planar benzamide core substituted with hydroxyl groups at positions 2 and 4, critical for hydrogen bonding and metal chelation. The imine linkage (-CH=N-NH-) connects the benzamide moiety to a 3-bromophenyl group, introducing steric bulk and electronic effects due to the bromine atom’s electronegativity and size. This structure is analogous to bioactive hydrazide-hydrazone derivatives, which are known for antimicrobial, anticancer, and metal-chelating properties .

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCUBNNCWZEIK-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide typically involves the condensation of 3-bromobenzaldehyde with 2,4-dihydroxybenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The bromophenyl group and dihydroxybenzamide moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in halogen substitution patterns and auxiliary functional groups. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Br on phenyl C₁₄H₁₁BrN₂O₃ 343.16 Meta-bromo substitution enhances hydrophobicity; dihydroxy groups enable H-bonding .
N-[(E)-(4-Chlorophenyl)methylideneamino]-2,4-dihydroxybenzamide (CID 5331496) 4-Cl on phenyl C₁₄H₁₁ClN₂O₃ 298.70 Para-chloro substitution reduces steric hindrance; increased dipole moment .
N-[(E)-(2,4-Dichlorophenyl)methylideneamino]-2,4-dihydroxybenzamide (CID 6870583) 2,4-diCl on phenyl C₁₄H₁₀Cl₂N₂O₃ 333.15 Ortho/para-chloro groups increase steric bulk; potential for π-π stacking .
RAD362 ([N-(3-aminopropyl)-3,4-dihydroxybenzamide]) Aminopropyl chain, no aryl group C₁₀H₁₄N₂O₃ 210.23 Lacks imine linkage; designed for iron chelation via dihydroxy and amine groups .
4-(1,3-Benzothiazol-2-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]benzamide 3-Br-4-F on phenyl, benzothiazole C₂₁H₁₃BrFN₃OS 470.31 Benzothiazole enhances aromatic stacking; bromo-fluoro substitution alters electronic profile .

Electronic and Steric Effects

  • Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) may enhance van der Waals interactions in protein binding .
  • Hydrogen Bonding : The 2,4-dihydroxybenzamide motif enables strong H-bonding with biological targets, similar to RAD362, which chelates iron via its catechol-like structure .
  • Imine Linkage: The -CH=N-NH- group in the target compound introduces rigidity, contrasting with RAD362’s flexible aminopropyl chain. This rigidity may limit conformational adaptability in binding pockets .

Biological Activity

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H12BrN2O3
  • Molecular Weight : 320.16 g/mol

The compound features a hydrazone functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.
  • Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate into DNA, disrupting replication and transcription processes.

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
  • Anticancer Properties : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were found to be approximately 15 µM for HeLa cells.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Synthesis of Derivatives : Various derivatives have been synthesized by modifying the bromophenyl group or altering the hydrazone linkage. These modifications aim to improve solubility and bioavailability.
  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy of the compound in cancer treatment. Results indicated a significant reduction in tumor size when administered at doses of 10 mg/kg body weight.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide

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